2-(Oxetan-3-yl)propan-2-amine 2-(Oxetan-3-yl)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16011611
InChI: InChI=1S/C6H13NO/c1-6(2,7)5-3-8-4-5/h5H,3-4,7H2,1-2H3
SMILES:
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

2-(Oxetan-3-yl)propan-2-amine

CAS No.:

Cat. No.: VC16011611

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Oxetan-3-yl)propan-2-amine -

Specification

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name 2-(oxetan-3-yl)propan-2-amine
Standard InChI InChI=1S/C6H13NO/c1-6(2,7)5-3-8-4-5/h5H,3-4,7H2,1-2H3
Standard InChI Key ZNEWZARFNPNCDK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1COC1)N

Introduction

Chemical Identification and Structural Features

Nomenclature and Molecular Structure

2-(Oxetan-3-yl)propan-2-amine belongs to the oxetane family, a four-membered oxygen-containing heterocycle. The amine group is attached to the oxetane ring at the 3-position, while the propan-2-yl group introduces branching at the 2-position of the oxetane. The IUPAC name, 2-(oxetan-3-yl)propan-2-amine, reflects this substitution pattern . Key identifiers include:

PropertyValue
CAS Number1545881-36-4
Molecular FormulaC6H13NO\text{C}_6\text{H}_{13}\text{NO}
Molecular Weight115.17 g/mol
SMILESCC(C)(C1COC1)N
InChIKeyXLWOTGBMPXQMNS-UHFFFAOYSA-N

The compound’s stereochemistry remains unspecified in public databases, though enantiopure forms may exist for targeted applications .

Physicochemical Properties

Predicted Physicochemical Parameters

Based on analogous oxetane derivatives, the compound exhibits:

PropertyValueMethod
Boiling Point~150–160°C (estimated)QSPR models
Melting PointNot reported
Density~1.0 g/cm³Computational prediction
pKa (amine)~10.5Analogous aliphatic amines

The compound’s rotatable bond count of 1 suggests conformational rigidity, advantageous for drug design .

Applications in Pharmaceutical Research

Role as a Building Block

2-(Oxetan-3-yl)propan-2-amine serves as an intermediate in synthesizing glucagon-like peptide-1 (GLP-1) receptor agonists and other bioactive molecules . Its oxetane moiety enhances metabolic stability and solubility compared to larger heterocycles, while the tertiary amine facilitates salt formation for improved pharmacokinetics .

SupplierLocationPurity
Ambeed, Inc.Arlington Hts, USA>95%
BLD Pharmatech Ltd.Shanghai, China>98%
ChemScene, LLCNew Jersey, USACustom

Pricing and bulk availability vary, with costs typically ranging from $50–$200 per gram .

Regulatory Status

No regulatory restrictions are reported, though compliance with Good Manufacturing Practice (GMP) standards is advised for pharmaceutical use .

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